(S)-tert-Butyl (1-bromopropan-2-yl)carbamate
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Overview
Description
(S)-tert-Butyl (1-bromopropan-2-yl)carbamate is a chiral compound that is often used as an intermediate in organic synthesis. It is characterized by the presence of a bromine atom and a carbamate group, which makes it a versatile building block in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-bromopropan-2-yl)carbamate typically involves the reaction of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (1-bromopropan-2-yl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the carbamate group.
Major Products Formed
Nucleophilic substitution: Products include substituted carbamates, amines, and ethers.
Reduction: The major product is the corresponding amine.
Oxidation: Oxidation products include oxides and other oxidized derivatives.
Scientific Research Applications
(S)-tert-Butyl (1-bromopropan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-bromopropan-2-yl)carbamate involves its interaction with nucleophiles, leading to the formation of various substituted products. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The carbamate group can undergo reduction or oxidation, leading to the formation of amines or oxidized derivatives .
Comparison with Similar Compounds
Similar Compounds
- (S)-Benzyl (1-bromopropan-2-yl)carbamate
- (S)-Methyl (1-bromopropan-2-yl)carbamate
- (S)-Ethyl (1-bromopropan-2-yl)carbamate
Uniqueness
(S)-tert-Butyl (1-bromopropan-2-yl)carbamate is unique due to its tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages in terms of yield and purity compared to similar compounds .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-bromopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOODTHBNJYOIV-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CBr)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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